
2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is a key enzyme involved in various physiological and pathological processes.
科学的研究の応用
2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and diabetes. This compound has shown promising results in preclinical studies as a 2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide inhibitor, which is involved in various signaling pathways that regulate cell proliferation, differentiation, and apoptosis.
作用機序
The mechanism of action of 2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves the inhibition of 2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide, which is a serine/threonine kinase that regulates various cellular processes. 2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide has been implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and diabetes. By inhibiting 2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide, this compound can modulate various signaling pathways involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide has been shown to have various biochemical and physiological effects in preclinical studies. This compound has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Additionally, this compound has shown potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease by reducing the accumulation of beta-amyloid and alpha-synuclein, respectively. Furthermore, this compound has been shown to improve glucose homeostasis in animal models of diabetes by increasing insulin sensitivity.
実験室実験の利点と制限
One of the major advantages of using 2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide in lab experiments is its specificity towards 2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide inhibition. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the role of 2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide in various diseases. However, one of the limitations of this compound is its poor solubility, which can limit its use in in vivo studies.
将来の方向性
There are various future directions for the research on 2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide. One of the potential future applications of this compound is in the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has shown potential in the treatment of viral infections such as HIV and hepatitis C by inhibiting viral replication. Furthermore, the development of novel formulations and delivery methods can improve the solubility and bioavailability of this compound, which can increase its efficacy in in vivo studies.
Conclusion
In conclusion, 2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a potent 2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound can lead to the development of novel therapies for various diseases.
合成法
The synthesis of 2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves the reaction of 2-amino-5-ethoxybenzoic acid with 2-bromoethylamine hydrobromide in the presence of triethylamine. The resulting intermediate is then reacted with 2-chloro-6-(trifluoromethyl)pyridazine in the presence of potassium carbonate to yield the final product.
特性
IUPAC Name |
2-ethoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-2-21-13-7-4-3-6-12(13)15(20)16-10-11-18-14(19)8-5-9-17-18/h3-9H,2,10-11H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQZHQFDQLGGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 5-[[[(2S)-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-](/img/structure/B2794804.png)
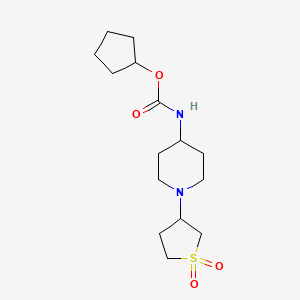
![6-((4-(Trifluoromethoxy)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2794806.png)
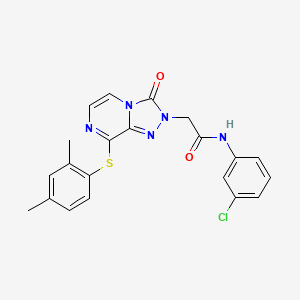
![N-(2-chloro-4-fluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2794808.png)
![5-(Cyclopropylmethyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2794810.png)
![4-Iodofuro[2,3-b]pyridine](/img/structure/B2794812.png)
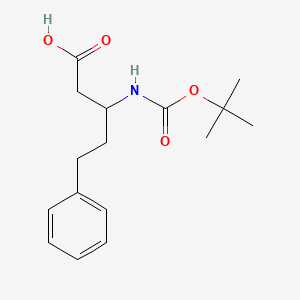
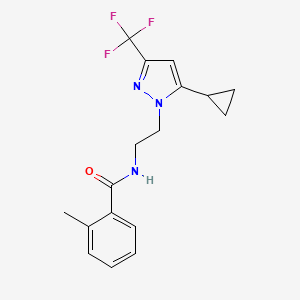
![N-(4-{[2-oxo-6-(trifluoromethyl)-1,2-dihydro-3H-indol-3-yliden]methyl}phenyl)acetamide](/img/structure/B2794817.png)

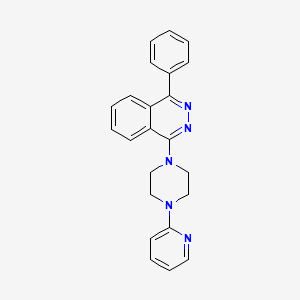
![2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid](/img/structure/B2794822.png)